1,8-Dibromooctane

Gene Delivery Polycation Toxicity Quaternary Ammonium Polymers

1,8-Dibromooctane (CAS 4549-32-0, C₈H₁₆Br₂, MW 272.02 g/mol) is a terminal α,ω-dibromoalkane classified as an alkyl dihalide cross-linker and alkylating reagent. At room temperature, it appears as a colorless to pale yellow liquid with a melting point of 12–16 °C, a boiling point of 270–272 °C, and a density of 1.477 g/mL at 25 °C.

Molecular Formula C8H16Br2
Molecular Weight 272.02 g/mol
CAS No. 4549-32-0
Cat. No. B1199895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Dibromooctane
CAS4549-32-0
Synonyms1,8-dibromooctane
Molecular FormulaC8H16Br2
Molecular Weight272.02 g/mol
Structural Identifiers
SMILESC(CCCCBr)CCCBr
InChIInChI=1S/C8H16Br2/c9-7-5-3-1-2-4-6-8-10/h1-8H2
InChIKeyDKEGCUDAFWNSSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Dibromooctane (CAS 4549-32-0): Procurement-Grade Specifications and Baseline Physicochemical Profile for Scientific Sourcing


1,8-Dibromooctane (CAS 4549-32-0, C₈H₁₆Br₂, MW 272.02 g/mol) is a terminal α,ω-dibromoalkane classified as an alkyl dihalide cross-linker and alkylating reagent . At room temperature, it appears as a colorless to pale yellow liquid with a melting point of 12–16 °C, a boiling point of 270–272 °C, and a density of 1.477 g/mL at 25 °C . Its calculated Log P of approximately 4.46 indicates high lipophilicity, rendering it miscible with most organic solvents but only sparingly soluble in water [1]. Industrially, it is synthesized via electrophilic addition of bromine to 1-octene in the presence of a Lewis acid catalyst, or through hydrobromination of cyclooctene-derived thermal crackates [2][3]. This eight-carbon spacer constitutes a foundational building block for polymer chain extension, gemini surfactant assembly, and advanced materials design.

Why 1,8-Dibromooctane Cannot Be Casually Replaced by Shorter- or Longer-Chain α,ω-Dibromoalkanes: A Spacer-Dependent Performance Alert


Within the homologous series of α,ω-dibromoalkanes, the methylene spacer length is not an interchangeable variable; it directly governs intermolecular charge separation, self-assembly behavior, and resultant material properties . For instance, in DABCO-based quaternary ammonium polymers used for gene delivery, a shift from the C6 to C8 spacer (1,8-dibromooctane) alters in vitro cytotoxicity from approximately 20% cell death to 70% cell death at equivalent charge ratios—a dramatic divergence that precludes simple substitution [1]. Similarly, in gemini surfactant design, the critical micelle concentration (CMC) plateaus above a six‑carbon spacer, meaning that 1,8-dibromooctane occupies a unique functional plateau where further chain lengthening yields no additional surface‑activity benefit [2]. These spacer‑specific effects mean that substituting 1,8-dibromooctane with 1,6-dibromohexane or 1,10-dibromodecane will predictably alter polymer toxicity, micellization behavior, and crystallinity—thus undermining formulation reproducibility and procurement‑driven specification compliance. The evidence below substantiates these non‑interchangeable properties with direct, quantitative head‑to‑head data.

1,8-Dibromooctane: A Quantitative Head-to-Head Evidence Guide for Differentiated Sourcing Decisions


DABCO Polycation Cytotoxicity: 1,8-Dibromooctane (D8) vs. 1,6-Dibromohexane (D6) and Shorter Spacers

In a series of DABCO-based quaternary ammonium polymers synthesized with different α,ω-dibromoalkane spacers, the polymer prepared using 1,8-dibromooctane (D8) exhibits significantly higher in vitro cytotoxicity against BHK-21 cells compared to polymers prepared with 1,3-dibromopropane (D3), 1,4-dibromobutane (D4), or 1,6-dibromohexane (D6). This toxicity differential is a direct consequence of increased charge separation conferred by the longer C8 spacer [1].

Gene Delivery Polycation Toxicity Quaternary Ammonium Polymers

Gemini Surfactant Critical Micelle Concentration (CMC) Plateau: 1,8-Dibromooctane vs. 1,6-Dibromohexane and Longer Spacers

For a series of dihydroxy gemini surfactants (12(OH)-s-12(OH)), the critical micelle concentration (CMC) decreases sharply as the spacer length increases from s=3 to s=6 (from 0.62 mmol/L to 0.21 mmol/L). However, further increasing the spacer length to s=8 (1,8-dibromooctane), s=10, or s=12 yields no additional reduction in CMC—the value plateaus at approximately 0.21 mmol/L [1]. Thus, 1,8-dibromooctane represents the minimum chain length required to achieve maximal micellization efficiency, beyond which additional methylene units offer no surface-activity advantage.

Gemini Surfactants Critical Micelle Concentration Spacer Length Effect

Bola-Form Electrolyte Dyeing Performance: 1,8-Dibromooctane vs. 1,4-Dibromobutane, 1,6-Dibromohexane, and 1,10-Dibromodecane

Wool fabrics pre-treated with bola-form electrolytes synthesized from pyridine and various α,ω-dibromoalkanes exhibit reduced dyeing temperature requirements. All four electrolytes (derived from C4, C6, C8, and C10 dibromoalkanes) enabled effective dyeing at 90 °C within 10–20 minutes in distilled water, a lower temperature than conventional dyeing processes. The study confirms that 1,8-dibromooctane functions equivalently to its shorter and longer homologs in this application, providing a validated processing window [1].

Textile Dyeing Bola-Form Electrolytes Wool Processing

Organic Photovoltaic (OPV) Power Conversion Efficiency: 1,8-Dibromooctane Additive Performance

In the fabrication of PTB7/PC71BM polymer solar cells via spin-coating from chlorobenzene, the inclusion of 1,8-dibromooctane as a processing additive yields a power conversion efficiency (PCE) of 6.76% [1]. While this study does not provide a direct head-to-head PCE comparison with other α,ω-dibromoalkane additives in the identical device architecture, the value establishes a baseline performance benchmark for formulations utilizing 1,8-dibromooctane.

Organic Photovoltaics Solvent Additive PTB7:PC71BM

Vapor Pressure and Aqueous Solubility: 1,8-Dibromooctane vs. 1,8-Dichlorooctane

Comparative data on vapor pressure and aqueous solubility as a function of temperature (1–80 °C) have been reported for 1,8-dibromooctane and its chloro analog, 1,8-dichlorooctane [1]. The brominated compound exhibits lower vapor pressure and reduced water solubility relative to the chlorinated analog, consistent with the larger atomic radius and higher molecular weight of bromine.

Physicochemical Properties Vapor Pressure Aqueous Solubility

Triplet–Triplet Annihilation Upconversion: 1,8-Dibromooctane as a Pt-Containing Oligomer Spacer

Pt-containing oligomers synthesized via polycondensation of a bisimide monomer with α,ω-dibromoalkanes—including 1,6-dibromohexane, 1,8-dibromooctane, and 1,12-dibromododecane—function as sensitizers for triplet–triplet annihilation upconversion using 9,10-diphenylanthracene as an emitter. The study confirms that 1,8-dibromooctane-derived oligomers phosphoresce under N₂ atmosphere and successfully mediate upconversion, demonstrating functional equivalence across the dibromoalkane series in this photonic application [1].

Photon Upconversion ADMET Polymerization Platinum Complexes

1,8-Dibromooctane: Evidence-Driven Application Scenarios for Targeted Scientific Procurement


Gene Delivery Vector Development with Controlled Cytotoxicity Profile

When synthesizing DABCO-based quaternary ammonium polycations for plasmid DNA delivery, the spacer length dictates the final polymer's in vitro cytotoxicity. Selection of 1,8-dibromooctane (D8 spacer) yields a polymer that exhibits approximately 70% BHK-21 cell death at a charge ratio of 5, compared to only 20% cell death for polymers made with 1,6-dibromohexane (D6) or shorter spacers [1]. Researchers aiming to achieve a specific toxicity window—whether for selective cell targeting or for assessing structure–toxicity relationships—should procure 1,8-dibromooctane to reproducibly access this distinct cytotoxic regime. Substituting with C6 or C10 dibromoalkanes will fundamentally alter the biological performance profile.

Gemini Surfactant Formulation at the CMC Efficiency Plateau

For dihydroxy gemini surfactants (12(OH)-s-12(OH)), the critical micelle concentration (CMC) decreases from 0.62 mmol/L at s=3 to a plateau of approximately 0.21 mmol/L at s=6 and beyond [2]. 1,8-Dibromooctane (s=8) thus represents the minimal spacer length required to achieve maximal micellization efficiency. Formulators seeking the lowest possible CMC without excess chain hydrophobicity—which can negatively impact solubility and processing—should specify 1,8-dibromooctane rather than the synthetically costlier 1,10-dibromodecane or 1,12-dibromododecane, which confer no additional surface-activity benefit.

Bola-Form Electrolyte Synthesis for Low-Temperature Wool Dyeing

In the preparation of bola-form electrolytes for textile processing, 1,8-dibromooctane reacts with pyridine to yield an electrolyte that enables effective Orange II dyeing of wool at 90 °C within 10–20 minutes, a performance equivalent to electrolytes derived from 1,4-dibromobutane, 1,6-dibromohexane, and 1,10-dibromodecane [3]. Procurement decisions for this application may therefore prioritize 1,8-dibromooctane based on commercial availability, unit cost, or compatibility with existing synthetic workflows without compromising dyeing efficacy.

Triplet–Triplet Annihilation Upconversion Oligomer Synthesis

Platinum-containing oligomers prepared via polycondensation of a bisimide monomer with 1,8-dibromooctane function effectively as sensitizers for triplet–triplet annihilation upconversion using 9,10-diphenylanthracene as the emitter. The resulting material phosphoresces under inert atmosphere and enables photon upconversion with performance equivalent to oligomers made with 1,6-dibromohexane or 1,12-dibromododecane [4]. Researchers designing upconversion materials can confidently procure 1,8-dibromooctane knowing it has been validated in peer-reviewed photonic studies as a functional spacer component.

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